![molecular formula C18H17N5O2S2 B6443690 3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2548983-47-5](/img/structure/B6443690.png)
3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione
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Overview
Description
3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C18H17N5O2S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione is 399.08236715 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer research. Studies have investigated its effects on various cancer cell lines, including breast cancer (MCF-7). Preliminary results suggest that it exhibits antitumor activity, although further investigations are needed to understand its mechanism of action and potential clinical applications .
Antimicrobial Activity
Thiazole derivatives often possess antimicrobial properties. Researchers have explored the compound’s effectiveness against bacteria, fungi, and other pathogens. Its potential as an antibacterial or antifungal agent warrants further investigation .
Analgesic and Anti-Inflammatory Effects
Thiazoles are known for their anti-inflammatory properties. This compound may contribute to pain management and inflammation reduction. Investigating its impact on inflammatory pathways and pain receptors could provide valuable insights .
Antioxidant Potential
Given the prevalence of oxidative stress-related diseases, compounds with antioxidant properties are highly sought after. Researchers have examined whether this compound can scavenge free radicals and protect cells from oxidative damage .
Enzyme Inhibition
Thiazoles can act as enzyme inhibitors. This compound might target specific enzymes, such as carbonic anhydrase, cholinesterase, or alkaline phosphatase. Understanding its inhibitory effects could lead to therapeutic applications .
Drug Development Applications
Pyrano [2,3-d]thiazoles, a class of compounds related to our molecule, have shown promise in drug development. They have been explored for treating obesity, hyperlipidemia, and atherosclerotic diseases. Investigating whether our compound shares similar properties could open new avenues for drug discovery .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a core structure in the compound, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes in the body.
Mode of Action
It’s known that thiazolo[4,5-b]pyridines exhibit various biological activities, suggesting that they may interact with multiple targets in the body
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, microbial infection, and cancer, among others .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound could have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-3-yl]-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-22(17-13-4-2-3-5-16(13)27(24,25)21-17)12-7-9-23(11-12)18-20-14-10-19-8-6-15(14)26-18/h2-6,8,10,12H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLVSLRGZFQLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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